molecular formula C9H9BrO2S B13014173 Ethyl 3-(5-bromothiophen-2-yl)acrylate

Ethyl 3-(5-bromothiophen-2-yl)acrylate

Cat. No.: B13014173
M. Wt: 261.14 g/mol
InChI Key: JAVFXFRTSHFVJE-GQCTYLIASA-N
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Description

Ethyl 3-(5-bromothiophen-2-yl)acrylate (CAS 108373-19-9) is a high-value chemical building block characterized by the molecular formula C9H9BrO2S and a molecular weight of 261.14 . This compound features a brominated thiophene ring conjugated to an ethyl acrylate group, making it a versatile intermediate in organic synthesis. Its primary research value lies in the construction of complex, sulfur-containing heterocyclic systems. The molecule serves as a key precursor in the synthesis of thieno[3,2-b]indole and related tricyclic scaffolds . These thiophene-fused heterocycles are of significant interest in medicinal chemistry due to their wide spectrum of reported biological activities, including antituberculosis, antitumor, antifungal, and antibacterial properties . Furthermore, the thienoindole moiety is a crucial π-extended electron-rich system used in the design of functional materials. Applications in this field include the development of organic dyes for photosensitive and photovoltaic devices, as well as the engineering of molecules for organic electronics that operate on an electron push-pull mechanism . The bromine atom on the thiophene ring provides a reactive site for further functionalization via modern cross-coupling reactions, such as those catalyzed by palladium, enabling the formation of new carbon-carbon bonds . The acrylate ester group can participate in various cyclization and polymerization reactions. The compound is typically supplied for research applications and must be handled by qualified professionals in a controlled laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9BrO2S

Molecular Weight

261.14 g/mol

IUPAC Name

ethyl (E)-3-(5-bromothiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C9H9BrO2S/c1-2-12-9(11)6-4-7-3-5-8(10)13-7/h3-6H,2H2,1H3/b6-4+

InChI Key

JAVFXFRTSHFVJE-GQCTYLIASA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(S1)Br

Canonical SMILES

CCOC(=O)C=CC1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(5-bromothiophen-2-yl)acrylate can be synthesized through various methods. One common approach involves the bromination of ethyl 3-(thiophen-2-yl)acrylate. The reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent like chloroform (CHCl₃) at low temperatures . Another method involves the use of sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5-bromothiophen-2-yl)acrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be formed.

    Coupling Products: The products are often biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

Mechanism of Action

The mechanism of action for ethyl 3-(5-bromothiophen-2-yl)acrylate depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex structures. The bromine atom and the ester group play crucial roles in its reactivity, allowing for selective transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Backbone Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 3-(5-bromothiophen-2-yl)acrylate 5-Bromo-thiophene, acrylate 261.13 Electrophilic β-carbon, cross-coupling precursor
Ethyl (2E)-3-(5-bromo-2-methoxypyridin-3-yl)acrylate 5-Bromo-2-methoxy-pyridine, acrylate 286.13 Enhanced electron deficiency due to pyridine; medicinal chemistry intermediate
(E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate 3-Bromo-phenyl, cyano-acrylate 268.08 Strong electron-withdrawing cyano group; crystallographic stability via C–H···O bonds
Ethyl (E)-3-(3,4-dihydroxyphenyl)acrylate (Ethyl caffeate) 3,4-Dihydroxy-phenyl, acrylate 208.21 Antioxidant properties; polar due to hydroxyl groups
Ethyl 3-(5-methylfuran-2-yl)acrylate 5-Methyl-furan, acrylate 180.20 Electron-rich furan backbone; flavor/fragrance applications

Key Observations:

  • Electrophilicity: Bromothiophene and bromopyridine derivatives (e.g., ) exhibit higher electrophilicity at the acrylate’s β-carbon compared to furan or hydroxylated phenyl analogs, making them superior in nucleophilic addition reactions.
  • Conjugation Effects: Thiophene and pyridine backbones enhance π-conjugation, favoring applications in conductive polymers, whereas furan derivatives are more suited for volatile organic compounds in fragrances .
  • Crystallographic Stability: Bromophenyl acrylates (e.g., ) demonstrate stabilized crystal packing via hydrogen bonding, a feature absent in non-polar thiophene analogs.

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